2-[Bis(4-methylphenyl)methyl]benzotriazole
Description
Significance of Benzotriazole (B28993) Derivatives in Contemporary Chemical Synthesis and Materials Science
The benzotriazole moiety is a highly versatile building block in modern organic synthesis and materials science. iisj.in Its derivatives are integral to the development of new pharmaceuticals, agrochemicals, and advanced materials due to their unique chemical properties and biological activities. iisj.in In synthesis, benzotriazole can function as a reactive intermediate or a stable substituent, influencing the electronic and steric properties of a molecule to guide its reactivity. nih.gov
In the realm of materials science, benzotriazole derivatives are widely recognized for their application as ultraviolet (UV) absorbers and stabilizers. scientific.netmdpi.comnih.gov These compounds are incorporated into polymers, plastics, and coatings to prevent degradation caused by UV radiation, thereby extending the lifespan and maintaining the integrity of the materials. mdpi.comsigmaaldrich.com Specific derivatives, particularly those with a 2-(2-hydroxyphenyl) substitution pattern, are adept at absorbing harmful UV light and dissipating the energy through harmless thermal processes. scientific.net The widespread use of benzotriazole UV stabilizers (BUVSs) is evident in products ranging from food packaging to cosmetics. mdpi.comresearchgate.net Furthermore, benzotriazoles are extensively used as effective corrosion inhibitors, particularly for copper and its alloys, by forming a protective film on the metal surface. sylzyhg.com
Structural Isomerism and Tautomerism in Benzotriazole Systems: Implications for Molecular Design
The benzotriazole ring system presents fascinating examples of structural isomerism and tautomerism, which have significant implications for molecular design and function. When a substituent is introduced, it can attach to one of the three nitrogen atoms, leading to different isomers. N-substituted benzotriazoles can exist as 1-substituted (1H) or 2-substituted (2H) isomers. iisj.in A third possibility, the 3-substituted isomer, is identical to the 1-substituted isomer due to the molecule's symmetry.
This isomerism is further complicated by tautomerism in the parent benzotriazole and its derivatives. The unsubstituted benzotriazole ring can exist in two tautomeric forms: the 1H- and the 2H-benzotriazole. researchgate.netresearchgate.net Extensive theoretical and experimental studies have shown that the 1H-tautomer is generally more stable and predominant in both the gas phase and in solution at room temperature. researchgate.netru.nl However, the energy difference between the tautomers can be small, and the equilibrium can be influenced by substitution, solvent, and temperature. researchgate.netacs.org
The choice of the N1 or N2 position for substitution is critical as it dictates the geometry and electronic properties of the resulting molecule. scielo.br For instance, the dipole moment of the 1H-tautomer is significantly larger than that of the 2H-tautomer. scielo.br These structural differences influence how the molecule interacts with other molecules, surfaces, or biological targets, making the control of regioselectivity in the synthesis of N-substituted benzotriazoles a key aspect of their chemical design. acs.org
Overview of Research Trajectories for 2-[Bis(4-methylphenyl)methyl]benzotriazole within the Broader Benzotriazole Landscape
Within the extensive family of benzotriazole derivatives, this compound (CAS Number: 182057-79-0) is a specific N-substituted isomer. bldpharm.com In this compound, a bulky bis(4-methylphenyl)methyl group, also known as a di-p-tolylmethyl group, is attached to the N2 position of the benzotriazole ring. bldpharm.com
A review of publicly available scientific literature and chemical databases indicates that this compound is primarily listed as a commercially available chemical intermediate. bldpharm.combldpharm.comarctomsci.comnavimro.com Unlike the widely studied 2-(2-hydroxyphenyl)benzotriazole UV absorbers or other biologically active benzotriazole derivatives, there is a notable absence of dedicated, peer-reviewed research focusing on the synthesis, spectroscopic characterization, crystal structure, or specific applications of this particular compound. Its structural relative, 2-Benzhydryl-2H-benzo[d] scientific.netresearchgate.netbldpharm.comtriazole (which lacks the two methyl groups on the phenyl rings), is also documented primarily through chemical suppliers. bldpharm.com The research landscape is rich with studies on the synthesis and properties of various bis-benzotriazole compounds and other N-substituted derivatives, but specific data for this compound remains elusive in scholarly articles. nih.govsylzyhg.com This suggests that its primary role may be as a building block in larger, more complex molecular syntheses rather than as an end-product with studied functional properties itself.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[bis(4-methylphenyl)methyl]benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c1-15-7-11-17(12-8-15)21(18-13-9-16(2)10-14-18)24-22-19-5-3-4-6-20(19)23-24/h3-14,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZFISPSMDAYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)N3N=C4C=CC=CC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bis 4 Methylphenyl Methyl Benzotriazole and Analogous Architectures
Foundational Synthetic Routes to Benzotriazole (B28993) Core Structures
The construction of the benzotriazole nucleus is the initial and critical step in the synthesis of its derivatives. Over the years, both classical and modern methods have been developed to efficiently produce this heterocyclic scaffold.
Classical and Modern Preparative Methods for Benzotriazoles
The most traditional and widely employed method for the synthesis of benzotriazole involves the diazotization of o-phenylenediamine. This classical approach typically utilizes sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid or sulfuric acid, or an organic acid like acetic acid. The reaction proceeds through the formation of a diazonium salt intermediate, which then undergoes intramolecular cyclization to yield the benzotriazole ring system. The reaction is generally straightforward and cost-effective, making it suitable for large-scale production.
Modern advancements in synthetic methodology have introduced alternative routes to the benzotriazole core. These methods often focus on improving yields, reducing reaction times, and employing milder or more environmentally benign conditions. For instance, palladium-catalyzed C-H activation and intramolecular amination of aryl triazenes have emerged as a powerful tool for constructing 1-aryl-1H-benzotriazoles. Another contemporary approach involves the [3+2] cycloaddition of benzynes with azides, providing a rapid and versatile entry to a variety of substituted benzotriazoles under mild conditions.
Regioselective Synthesis of N-Substituted and C-Substituted Benzotriazoles
The functionalization of the pre-formed benzotriazole ring can occur at either the nitrogen or carbon atoms. Regioselectivity in these reactions is a key challenge and an area of active research.
N-Substitution: The benzotriazole molecule exists as a mixture of two tautomers, 1H-benzotriazole and 2H-benzotriazole. Direct alkylation or arylation often leads to a mixture of N1 and N2 isomers, with the N1 isomer typically being the major product due to its greater thermodynamic stability. However, achieving N2-selectivity is crucial for the synthesis of specific target molecules like 2-[Bis(4-methylphenyl)methyl]benzotriazole. Various strategies have been developed to control the regioselectivity of N-substitution. These include the use of specific catalysts, such as rhodium and palladium complexes, which can direct the substitution to the N2 position. researchgate.net For example, rhodium-catalyzed reactions have shown high selectivity for N2-arylation. researchgate.net The choice of solvent and base can also significantly influence the N1/N2 ratio.
C-Substitution: While N-substitution is more common, methods for the direct functionalization of the benzene (B151609) ring of the benzotriazole core have also been developed. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the aromatic ring. The position of substitution is directed by the electron-withdrawing nature of the triazole ring. More advanced techniques, such as directed metalation followed by quenching with an electrophile, allow for the regioselective introduction of a wide range of functional groups at specific carbon atoms.
Targeted Synthesis of this compound
The synthesis of this compound requires a strategic approach to selectively introduce the bulky bis(4-methylphenyl)methyl group at the N2 position of the benzotriazole ring.
Strategies for Introducing Bis(4-methylphenyl)methyl Moieties
The introduction of the bis(4-methylphenyl)methyl group can be envisioned through several synthetic pathways. A common strategy involves the reaction of the benzotriazole anion with a suitable electrophile, such as bis(4-methylphenyl)methyl halide (e.g., bromide or chloride). This reaction would proceed via a nucleophilic substitution mechanism.
Another potential route is the reaction of benzotriazole with bis(4-methylphenyl)methanol under acid-catalyzed conditions, such as a Mitsunobu reaction. This method generates a carbocation intermediate from the alcohol, which is then attacked by the benzotriazole nucleophile. The steric hindrance of the bis(4-methylphenyl)methyl group may favor attack at the less hindered N1 position, thus requiring careful optimization to achieve the desired N2-selectivity.
The table below summarizes potential synthetic precursors for introducing the bis(4-methylphenyl)methyl moiety.
| Precursor Compound | Chemical Formula | Role in Synthesis |
| Bis(4-methylphenyl)methyl bromide | C₁₅H₁₅Br | Alkylating agent |
| Bis(4-methylphenyl)methanol | C₁₅H₁₆O | Precursor to carbocation |
Development of Efficient Reaction Protocols for Alkylation and Arylation Pathways
To achieve the targeted synthesis of this compound, the development of efficient reaction protocols is paramount. For the alkylation pathway using bis(4-methylphenyl)methyl halide, the choice of base and solvent is critical. Strong, non-nucleophilic bases such as sodium hydride or potassium tert-butoxide are often employed to generate the benzotriazole anion. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used to facilitate the reaction.
As mentioned earlier, achieving N2-selectivity is a significant hurdle. Recent literature suggests that transition metal catalysis can play a pivotal role in directing the alkylation to the N2 position. researchgate.net For instance, scandium triflate has been reported as an effective catalyst for the N2-alkylation of benzotriazoles. While not specifically demonstrated for the bis(4-methylphenyl)methyl group, this approach offers a promising avenue for investigation.
The arylation of benzotriazoles, particularly at the N2 position, has also been a subject of intense research. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be adapted for the synthesis of N-aryl benzotriazoles, although direct arylation with a diarylmethyl group is less common.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of the desired this compound and minimizing the formation of the N1-isomer and other byproducts. Key parameters to consider for optimization include:
Temperature: The reaction temperature can significantly impact the rate and selectivity of the reaction. Lower temperatures may favor the kinetic product, while higher temperatures could lead to the thermodynamic product.
Catalyst Loading: In catalyzed reactions, the amount of catalyst used can affect both the reaction rate and the cost-effectiveness of the synthesis.
Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal duration for achieving maximum conversion without significant product degradation.
Stoichiometry of Reagents: The molar ratio of benzotriazole to the alkylating or arylating agent and the base can influence the product distribution and yield.
A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the effects of these parameters and identify the optimal conditions. The table below provides a hypothetical example of parameters that could be varied during the optimization of the synthesis.
| Parameter | Range/Options | Potential Impact |
| Catalyst | None, Sc(OTf)₃, Rh₂(OAc)₄ | N1/N2 Selectivity, Reaction Rate |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Anion formation, Selectivity |
| Solvent | DMF, THF, Dioxane | Solubility, Reaction Rate, Selectivity |
| Temperature | 25 °C, 50 °C, 80 °C | Reaction Rate, Selectivity |
By carefully selecting the synthetic route and meticulously optimizing the reaction conditions, the efficient and regioselective synthesis of this compound can be achieved, paving the way for further exploration of its properties and applications.
Benzotriazole as a Versatile Synthetic Auxiliary and Reagent
Benzotriazole (BtH) is a heterocyclic compound that has garnered significant attention in organic synthesis for its role as a "synthetic auxiliary." nih.gov This designation stems from its ability to be easily introduced into a molecule, facilitate a specific chemical transformation, and then be readily removed. nih.gov Its utility is rooted in its distinct properties: it is a weak acid and a weak base, and it can function as both an electron-donating and an electron-attracting moiety. lupinepublishers.comlupinepublishers.com These characteristics allow it to stabilize intermediates and act as an excellent leaving group, making it instrumental in forming new carbon-carbon and carbon-heteroatom bonds. lupinepublishers.comnih.gov
The benzotriazole moiety is frequently employed in condensation and addition reactions to create a variety of chemical structures. researchgate.netresearchgate.net It can be readily incorporated into molecules through reactions such as benzotriazolyl-alkylation. nih.govresearchgate.net For instance, N-acylbenzotriazoles, formed from the reaction of carboxylic acids with benzotriazole, are stable and effective acylating agents for N-, O-, C-, and S-acylations. lupinepublishers.comnih.gov These reagents offer advantages over traditional acid chlorides due to their stability and ease of handling. lupinepublishers.com
In a typical application, an aldehyde, an amine, and benzotriazole can react in a condensation reaction to form an α-aminoalkylbenzotriazole derivative. This intermediate can then undergo further reactions. The benzotriazole group activates the molecule for subsequent nucleophilic substitution, allowing for the introduction of various functional groups. nih.gov This methodology is foundational for the synthesis of complex amines, amides, and heterocyclic systems. lupinepublishers.com
A key feature of benzotriazole's utility is its capacity to function as an excellent leaving group. lupinepublishers.comnih.gov After facilitating a desired bond formation, the benzotriazolyl anion (Bt⁻) can be displaced by a wide range of nucleophiles. researchgate.net This property is central to the "benzotriazole methodology" in synthesis.
For example, N-(α-benzotriazol-1-ylalkyl)amides can react with Grignard reagents or other organometallics, where the benzotriazole group is substituted by an alkyl or aryl group, leading to the formation of new C-C bonds. nih.gov The stability of the departing benzotriazolide anion makes these substitution reactions thermodynamically favorable. This strategy has been applied to the synthesis of ketones, substituted amines, and various heterocyclic compounds. lupinepublishers.comlupinepublishers.com The benzotriazole group essentially acts as a "placeholder" that can be replaced by a desired functional group under relatively mild conditions. nih.gov
Benzotriazole-based reagents have proven to be highly effective in the synthesis of guanidines, a structural motif present in many biologically active molecules. researchgate.net Reagents such as di(benzotriazol-1-yl)methanimine serve as versatile guanylating agents. acs.org These reagents react with amines to form substituted guanidines in good yields. researchgate.netresearchgate.net
The synthesis often proceeds through an intermediate such as a 1H-benzotriazole-1-carboximidamide, which is formed by the reaction of an amine with the benzotriazole-based guanylating agent. researchgate.netresearchgate.net This intermediate can then react with a second amine to yield the final guanidine (B92328) product. This approach allows for the systematic variation of substituents on the guanidine core. researchgate.net The use of benzotriazole derivatives provides a reliable alternative to other methods that may use more toxic reagents like mercury(II) chloride. researchgate.net
| Reagent/Intermediate | Reactant | Product Class | Reference |
| Di(benzotriazol-1-yl)methanimine | Primary/Secondary Amines | Tri- and Tetrasubstituted Guanidines | researchgate.netacs.org |
| 1H-Benzotriazole-1-carboximidamides | Amines, Thiols | Guanidines, Isothioureas | researchgate.net |
| Acylbenzotriazoles | Aryl Amines | 1H-Benzotriazole-1-carboximidamides | researchgate.net |
This table provides examples of benzotriazole-based reagents and their applications in the synthesis of guanidines and related compounds.
Advanced Synthetic Strategies for Complex Benzotriazole Derivatives
Modern organic synthesis seeks to develop more efficient and environmentally benign methodologies. For the construction of complex molecules containing the benzotriazole scaffold, advanced strategies such as multicomponent reactions and the use of polymer-supported systems have become increasingly important.
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. researchgate.net MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. Benzotriazole and its derivatives are well-suited for use in MCRs. researchgate.net
For example, a copper-catalyzed MCR involving an oxa-Michael/arylation/vinylation cascade has been developed for the synthesis of 2-vinylbenzofurans, demonstrating the utility of benzotriazole in complex reaction sequences. nih.gov In a typical MCR involving benzotriazole, it can act as one of the components, being incorporated into the final structure, or it can function as a removable activating group that facilitates the key bond-forming steps. These strategies allow for the efficient construction of diverse heterocyclic libraries from simple starting materials. researchgate.net
To simplify purification, enable catalyst recycling, and move towards more sustainable chemical processes, reagents and catalysts are often immobilized on solid supports. acs.orgnih.gov Polymer-supported benzotriazoles have been developed and utilized as effective catalysts and linkers in solid-phase organic synthesis. acs.orgacs.org
These systems can be prepared by linking a benzotriazole derivative, such as 5-(hydroxymethyl)benzotriazole or benzotriazole-5-carboxylic acid, to various polymer resins like Wang resin, Merrifield resin, or poly(ethylene glycol) (PEG). acs.orgnih.gov These polymer-bound benzotriazoles have been successfully employed as catalysts in condensation reactions, for example, in the synthesis of tetrahydroquinolines. acs.orgnih.gov The solid-phase approach allows for the straightforward purification of the product by simple filtration, and the resin can often be recovered and reused without a significant loss of catalytic activity. nih.gov Copper complexes of polymer-bound benzotriazole have also been prepared and used as catalysts in oxidation reactions. bit.edu.cn
| Polymer Support | Benzotriazole Linkage | Application | Reference |
| Merrifield Resin | Ether linkage from 5-(hydroxymethyl)benzotriazole | Catalysis of tetrahydroquinoline synthesis | acs.orgnih.gov |
| Wang Resin | Ester linkage from benzotriazole-5-carboxylic acid | Catalysis of tetrahydroquinoline synthesis | acs.org |
| Poly(ethylene glycol) (PEG) | Linkage via 5-(hydroxymethyl)benzotriazole | Liquid-phase combinatorial synthesis | acs.org |
| Polystyrene | Linkage via p-chloromethylated polystyrene | Preparation of copper complexes for catalysis | bit.edu.cn |
This table summarizes various polymer-supported benzotriazole systems and their demonstrated applications in synthesis and catalysis.
Characterization Techniques in Synthetic Organic Chemistry
The unambiguous identification and structural confirmation of newly synthesized organic molecules are cornerstones of synthetic chemistry. For complex architectures like this compound and its analogs, a suite of sophisticated analytical techniques is employed. These methods provide detailed information about the molecular framework, connectivity of atoms, molecular weight, and three-dimensional arrangement in the solid state. The primary techniques utilized for the comprehensive characterization of these compounds include spectroscopic analysis, mass spectrometry, and X-ray crystallography.
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR)
Spectroscopic techniques are indispensable tools for elucidating the structure of organic compounds by probing the interaction of molecules with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful for characterizing N-substituted benzotriazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a compound like this compound, distinct signals corresponding to different types of protons are expected. The methine proton (the CH group attached to the benzotriazole nitrogen and the two 4-methylphenyl groups) would appear as a characteristic singlet at a downfield chemical shift, typically in the range of 7.0-8.0 ppm, due to the deshielding effect of the adjacent aromatic rings and the benzotriazole moiety. The aromatic protons of the benzotriazole ring typically appear as a complex multiplet system between 7.3 and 8.1 ppm. The protons of the two p-tolyl groups would show a characteristic AA'BB' splitting pattern, with doublets appearing in the aromatic region, and a singlet for the methyl protons around 2.3-2.5 ppm.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The methine carbon is expected to resonate in the range of 65-75 ppm. The carbons of the benzotriazole ring typically appear between 110 and 145 ppm. The aromatic carbons of the p-tolyl groups and the methyl carbons would also show characteristic signals. The presence of 1- and 2-substituted isomers in analogous N-alkylated benzotriazoles can often be identified by distinct sets of signals in both ¹H and ¹³C NMR spectra. researchgate.net
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings (both benzotriazole and p-tolyl) would appear in the 1450-1625 cm⁻¹ region. The N=N stretching vibration of the triazole ring is expected around 1590-1625 cm⁻¹. asianpubs.org The presence of a mixture of 1- and 2-substituted isomers in related compounds can sometimes be indicated by the appearance of multiple absorptions in the 1550-1630 cm⁻¹ range. The C-N stretching vibrations would also be present in the fingerprint region.
| Compound/Fragment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Methine Proton (N-CH) | ~7.0-8.0 (s) | ~65-75 |
| Benzotriazole Aromatic Protons | ~7.3-8.1 (m) | ~110-145 |
| p-Tolyl Aromatic Protons | ~7.1-7.5 (m) | ~128-140 |
| Methyl Protons (-CH₃) | ~2.3-2.5 (s) | ~20-22 |
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| Aromatic C=C Stretch | 1450-1625 |
| N=N Stretch | 1590-1625 |
| C-N Stretch | 1180-1360 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. psu.edu It is crucial for confirming the molecular weight of a synthesized compound and providing structural information through the analysis of its fragmentation pattern.
For this compound, under electron ionization (EI), the molecule would first lose an electron to form the molecular ion (M⁺•). The mass spectrum of benzotriazoles is often characterized by the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.net This initial fragmentation would lead to a significant peak at m/z corresponding to [M-28]⁺•.
Following the loss of N₂, the resulting radical cation would be the bis(4-methylphenyl)methyl fragment attached to a C₆H₄ radical cation. This intermediate would likely undergo further fragmentation. A prominent fragmentation pathway would be the cleavage of the bond connecting the two aromatic rings, leading to the formation of a stable bis(4-methylphenyl)methyl cation (a diarylmethyl cation). This fragment would produce a strong signal in the mass spectrum. Further fragmentation could involve the loss of methyl groups or rearrangements of the aromatic rings. The precise determination of the molecular ion's mass through high-resolution mass spectrometry (HRMS) allows for the confirmation of the elemental composition of the synthesized molecule.
| Fragment Ion | Proposed Structure | m/z (Expected) | Significance |
|---|---|---|---|
| [M]⁺• | [C₂₁H₁₉N₃]⁺• | 313.16 | Molecular Ion |
| [M - N₂]⁺• | [C₂₁H₁₉]⁺• | 285.15 | Loss of Nitrogen |
| [C₁₅H₁₅]⁺ | [CH(C₆H₄CH₃)₂]⁺ | 195.12 | Bis(4-methylphenyl)methyl cation |
| [C₇H₇]⁺ | [C₆H₄CH₃]⁺ | 91.05 | Tolyl cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and torsional angles with high precision. This provides definitive proof of the molecular structure and offers insights into the conformation and intermolecular interactions in the solid state.
For N-substituted benzotriazoles, X-ray crystallography can confirm the point of attachment of the substituent to the N1 or N2 position of the benzotriazole ring. In the case of this compound, a single-crystal X-ray diffraction analysis would reveal the exact geometry of the molecule. Key structural parameters of interest would include the C-N bond length between the methine carbon and the benzotriazole nitrogen, the bond angles around the tetrahedral methine carbon, and the dihedral angles between the planes of the benzotriazole ring and the two p-tolyl rings. nih.gov
Crystal structures of analogous compounds, such as 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, show that the benzotriazole units can be significantly twisted with respect to the central aromatic ring, with dihedral angles approaching 90°. nih.gov The packing of the molecules in the crystal lattice is often governed by weak intermolecular interactions, such as C-H···N hydrogen bonds and π-π stacking interactions, which would also be elucidated by this technique. psu.edunih.gov
| Structural Parameter | Typical Value |
|---|---|
| N-C(methine) Bond Length | 1.45 - 1.50 Å |
| C(methine)-C(aryl) Bond Length | 1.50 - 1.55 Å |
| N-C-C Bond Angle | 109° - 112° |
| Dihedral Angle (Benzotriazole - Aryl plane) | 70° - 90° |
Coordination Chemistry of Benzotriazole Based Ligands: Focusing on the 2 Bis 4 Methylphenyl Methyl Benzotriazole Moiety
Ligand Design Principles for Benzotriazole (B28993) Derivatives
The rational design of ligands is fundamental to controlling the structure and, consequently, the properties of the resulting metal complexes. For benzotriazole-based systems, the inherent characteristics of the heterocyclic core and the influence of appended substituents are key considerations.
Benzotriazole (BtaH) is a bicyclic heterocycle containing three nitrogen atoms, which can act as electron donors, making it an effective ligand for a variety of metal ions. researchgate.net The deprotonated form, benzotriazolate (bta⁻), is a versatile linker in coordination chemistry. mdpi.com The coordination behavior of benzotriazole is rich and varied, owing to the presence of multiple potential donor sites.
The primary coordination modes observed for benzotriazolate ligands include:
Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms. For N1-substituted benzotriazoles, such as 1-methylbenzotriazole, coordination typically occurs through the N3 atom. mdpi.com
Bridging Coordination: The benzotriazolate anion can bridge two or more metal centers, a crucial feature for the formation of coordination polymers and clusters. mdpi.com Known bridging modes include μ-1,2, μ-1,3, and μ-1,2,3, where the numbers refer to the nitrogen atoms involved in bonding to different metal ions.
The specific coordination mode adopted depends on several factors, including the metal ion's coordination preference, the reaction conditions, the solvent system, and the presence of other ancillary ligands. nih.gov This versatility allows benzotriazole to be a component in structures ranging from discrete polynuclear clusters to one-, two-, and three-dimensional coordination polymers. researchgate.net
Substitution on the benzotriazole ring is a powerful tool for modifying its properties as a ligand. Substituents can exert both electronic and steric effects, which in turn influence the resulting metal complex's stability, geometry, and solubility.
Electronic Effects: Electron-donating or electron-withdrawing groups on the benzene (B151609) ring or the nitrogen atoms can alter the electron density at the donor nitrogens, thereby modulating the strength of the metal-ligand bond. For instance, electron-releasing substituents on an arylamine ring attached to a benzotriazolemethyl group have been shown to favor the formation of N,N-bis(benzotriazolylmethylated) products. scilit.comdoi.org
The bis(4-methylphenyl)methyl group on the 2-[Bis(4-methylphenyl)methyl]benzotriazole ligand is a particularly bulky substituent. This diphenylmethyl (benzhydryl) framework, with methyl groups on the para positions of both phenyl rings, is expected to impose significant steric constraints. This steric hindrance would likely:
Favor the formation of complexes with lower coordination numbers.
Prevent the close packing of complexes in the solid state, potentially leading to the formation of discrete, zero-dimensional complexes rather than extended coordination polymers.
Direct the coordination to the least sterically hindered nitrogen atom of the triazole ring.
Synthesis and Structural Aspects of Metal-Benzotriazole Complexes
The synthesis of metal-benzotriazole complexes typically involves the reaction of a suitable metal salt with the benzotriazole derivative in an appropriate solvent. The final product's structure is a result of the interplay between the ligand's inherent properties and the reaction conditions.
Benzotriazole-based ligands have been extensively used to construct both discrete coordination clusters and infinite coordination polymers. researchgate.net
Coordination Clusters: These are polynuclear complexes with a finite number of metal ions linked by ligands. The ability of benzotriazolate to act as a bridging ligand facilitates the formation of these aesthetically pleasing and often functional structures, which can exhibit interesting magnetic or catalytic properties.
Coordination Polymers (CPs): When benzotriazole ligands, particularly those with two or more connecting points (ditopic), are reacted with metal ions, they can self-assemble into extended one-, two-, or three-dimensional networks. nih.gov The flexibility of some linkers, for example those containing a -CH₂- spacer, allows the ligand to adopt various conformations to accommodate the geometric preferences of the metal ion, leading to diverse architectures such as helical chains and zigzag configurations. nih.gov The choice of counter-anion can also significantly influence the final topology of the coordination polymer. nih.gov
The significant steric bulk of the bis(4-methylphenyl)methyl group in this compound would likely hinder the formation of extended, densely packed coordination polymers. It is more probable that this ligand would form discrete mononuclear or small polynuclear clusters, where the bulky groups can be accommodated without excessive steric strain.
Single-crystal X-ray diffraction (SXRD) is the definitive method for determining the precise three-dimensional structure of metal complexes, providing detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
In these reported structures:
The benzotriazole moiety coordinates to metal centers like Ag(I), Cu(II), and Zn(II) through its nitrogen atoms. mdpi.comnih.govrsc.org
The coordination geometry around the metal ion can range from tetrahedral to distorted octahedral, depending on the metal and the other coordinating ligands. researchgate.netnih.gov
Bulky substituents significantly influence the molecular conformation and the crystal packing. For instance, in 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, the bulky ethyl and benzotriazolylmethyl groups adopt an alternating arrangement above and below the central arene ring to minimize steric clash. nih.gov
For a hypothetical complex of this compound, an SXRD analysis would be expected to reveal a structure where the bulky bis(4-methylphenyl)methyl groups are oriented to minimize steric interactions, likely dominating the crystal packing through van der Waals forces and potentially C-H···π interactions.
Table 1: Representative Crystallographic Data for Metal Complexes with Benzotriazole Analogues Interactive table available in the digital version.
| Compound | Metal Ion | Coordination Geometry | Key Structural Feature |
|---|---|---|---|
| [Ag₂(L)₂(NO₃)₂]ₙ (L = 1-((pyridin-3-yl)methyl)-1H-benzotriazole) nih.gov | Ag(I) | Distorted Tetrahedral | "S" type double helical coordination polymer |
| [Ag(L)(ClO₄)]ₙ (L = 1-((pyridin-3-yl)methyl)-1H-benzotriazole) nih.gov | Ag(I) | T-shaped | 1D zigzag coordination polymer |
| [Cu(N₃)₂(1-Mebta)]ₙ (1-Mebta = 1-methylbenzotriazole) | Cu(II) | Distorted Octahedral | 1D corrugated tape polymer with bridging azides |
Beyond single-crystal X-ray diffraction, a range of spectroscopic and analytical techniques are essential for characterizing new metal-benzotriazole complexes.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the benzotriazole ligand to the metal center. Key vibrational bands of the free ligand are altered upon complexation. For instance, the N-H stretching vibration (around 3000-3500 cm⁻¹) present in unsubstituted benzotriazole disappears upon deprotonation and coordination. researchgate.net More importantly, vibrations associated with the triazole ring, such as C=N and N=N stretching modes, often shift to lower wavenumbers upon coordination. researchgate.netsapub.org The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the formation of new metal-nitrogen (M-N) bonds. sapub.org
Elemental Analysis: Elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is a fundamental technique used to determine the empirical formula of a newly synthesized complex. The experimentally determined weight percentages of these elements are compared with the calculated values for the proposed chemical formula to confirm the stoichiometry of the metal, ligand, and any counter-ions or solvent molecules present in the structure. nih.govsapub.org
Table 2: Representative IR Spectroscopic Data for Benzotriazole and a Coordinated Analogue Interactive table available in the digital version.
| Compound | ν(N-H) (cm⁻¹) | ν(C=N) / Ring Vibrations (cm⁻¹) | ν(M-N) (cm⁻¹) |
|---|---|---|---|
| 1H-Benzotriazole (Free Ligand) researchgate.netnist.gov | ~3462 | ~1618, ~1590 | N/A |
This combined analytical approach provides a comprehensive characterization of the composition and bonding within metal complexes of benzotriazole derivatives.
Catalytic Applications of Metal-Benzotriazole Coordination Compounds
Benzotriazole and its derivatives are recognized for their versatility as ligands in a wide array of metal-catalyzed transformations. researchgate.netnih.gov Their ability to form stable complexes with various transition metals makes them valuable components in the design of catalysts for reactions such as carbon-carbon and carbon-heteroatom bond formations. nih.gov The specific substituent on the benzotriazole ring can fine-tune the catalytic activity by modifying the steric environment and electronic properties of the metal center.
The catalytic applications of metal-benzotriazole complexes span both homogeneous and heterogeneous systems. The choice between these two approaches often depends on the desired reaction conditions, catalyst recyclability, and product separation.
Homogeneous Catalysis:
The following table summarizes representative catalytic activities of metal-benzotriazole complexes in homogeneous systems, providing a basis for predicting the potential of complexes with the this compound ligand.
| Catalyst System | Reaction Type | Substrates | Product Yield | Reference |
| Palladium-benzotriazole derivative | Mizoroki-Heck | Aryl halide, Olefin | Moderate | redalyc.org |
| Copper(I)-benzotriazole | Glaser Coupling | Terminal alkynes | High | nih.govacs.org |
| Rhodium-diphosphine/benzotriazole | N2-selective coupling | Benzotriazoles, Allenes | High | nih.gov |
Heterogeneous Catalysis:
While less common, heterogeneous catalysts incorporating benzotriazole ligands have also been explored. These systems offer the advantage of easier catalyst recovery and reuse. For example, copper(II)-clay has been used as a heterogeneous catalyst for the homocoupling of terminal alkynes, a reaction where benzotriazole has been shown to be an effective ligand in homogeneous systems. nih.gov Immobilizing a bulky ligand like this compound onto a solid support could lead to robust and selective heterogeneous catalysts.
Understanding the reaction mechanism is crucial for optimizing catalytic processes. Studies on metal-catalyzed reactions involving benzotriazole ligands have provided valuable insights into their role.
In copper-catalyzed reactions, such as the Glaser coupling of terminal alkynes, the benzotriazole ligand is proposed to play a key role in the catalytic cycle. nih.gov The mechanism likely involves the initial formation of a copper(I)-benzotriazole intermediate. This intermediate then reacts with the terminal alkyne, facilitating the deprotonation and formation of a copper acetylide species. Subsequent oxidative coupling leads to the formation of the desired 1,3-diyne product. nih.gov The steric and electronic properties of the benzotriazole ligand can influence the stability of the intermediates and the rate of the catalytic cycle. The bulky bis(4-methylphenyl)methyl group in the target ligand would likely enhance the solubility of the catalytic complex in organic solvents and could influence the rate-determining step of the reaction.
Similarly, in rhodium-catalyzed couplings of benzotriazoles and allenes, the mechanism involves substrate coordination and can be influenced by substrate inhibition and catalyst deactivation pathways. nih.gov Mechanistic investigations have highlighted the importance of cationic rhodium species and have suggested that the cleavage of the N-H bond of benzotriazole may occur through a counteranion-assisted proton shuttling mechanism, rather than a direct oxidative addition to the metal. nih.gov
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of 1,2,3-triazoles. rsc.org Benzotriazole-based ligands have been investigated for their ability to promote this reaction.
Copper(II)-benzotriazole coordination compounds have been shown to be effective pre-catalysts for the CuAAC reaction, affording 1,4-disubstituted 1,2,3-triazoles in high yields, sometimes even without the need for an external reducing agent. rsc.org The catalytic activity is influenced by factors such as the specific benzotriazole ligand and the coordination geometry of the copper center. The steric hindrance provided by bulky substituents on the benzotriazole ligand can affect the accessibility of the metal center and, consequently, the catalytic efficiency. rsc.org
The following table presents data on the catalytic performance of various copper-benzotriazole complexes in the CuAAC reaction, illustrating the potential for tuning reactivity through ligand design.
| Copper Complex | Ligand | Alkyne Substrate | Azide Substrate | Product Yield (%) | Reference |
| [CuII(L1)2(CF3SO3)2] | 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene | Phenylacetylene | Benzyl azide | 98 | rsc.orgsoton.ac.uk |
| [CuII(L4)(MeCN)2(CF3SO3)2] | 1-(pyridin-2-ylmethyl)-1H-benzotriazole | Phenylacetylene | Benzyl azide | Lower | rsc.orgsoton.ac.uk |
| In situ Cu(OTf)2 and L7 | 1-benzyl-1H-1,2,3-benzotriazole | Phenylacetylene | Benzyl azide | Poorer | rsc.orgsoton.ac.uk |
The data suggests that bis-substituted benzotriazole ligands tend to form more active catalysts. The bulky nature of the this compound ligand could potentially lead to the formation of highly active mononuclear or dinuclear copper complexes for click chemistry applications.
Supramolecular Architectures and Self Assembly Driven by 2 Bis 4 Methylphenyl Methyl Benzotriazole
Principles of Supramolecular Chemistry with Benzotriazole (B28993) Derivatives
The supramolecular behavior of benzotriazole derivatives is primarily dictated by a combination of hydrogen bonding, π-π stacking, and other weaker interactions, which can be strategically manipulated in the practice of crystal engineering.
Hydrogen bonding is a critical directional force in the assembly of benzotriazole-containing structures. The benzotriazole moiety contains both hydrogen bond donors (the N-H group in 1H-benzotriazole) and acceptors (the nitrogen atoms of the triazole ring). nih.gov This dual capability allows for the formation of robust and predictable patterns.
N-H···N Bonds: In parent 1H-benzotriazole and its derivatives where the N1-proton is present, strong N-H···N hydrogen bonds are a dominant feature, leading to the formation of infinite chains or cyclic motifs.
O-H···N / N-H···O Bonds: When co-crystallized with molecules containing hydroxyl or carboxyl groups (like carboxylic acids or phenols), benzotriazoles readily form strong and reliable O-H···N or N-H···O hydrogen bonds. rsc.org These interactions are a cornerstone of creating binary co-crystals.
C-H···N Bonds: Weaker C-H···N hydrogen bonds also play a significant role in stabilizing the crystal lattice, guiding the orientation of molecules where stronger donors are absent.
In 2-substituted benzotriazoles, such as 2-[Bis(4-methylphenyl)methyl]benzotriazole, the N-H donor is absent. Therefore, the nitrogen atoms of the triazole ring act solely as hydrogen bond acceptors. The supramolecular assembly of this specific compound would rely on its ability to form hydrogen bonds with suitable donor molecules in co-crystals or interact through weaker C-H···N bonds from its own bulky substituents.
The aromatic nature of the fused benzene (B151609) and triazole rings makes benzotriazole derivatives prone to π-π stacking interactions. nih.gov These interactions occur when the planar aromatic ring systems align face-to-face or face-to-edge, contributing significantly to the cohesive energy and stability of the crystal structure. The geometry and strength of these interactions are influenced by the electronic nature of substituents on the aromatic ring.
Parallel-Displaced Stacking: This is the most common arrangement, where the rings are parallel but shifted relative to one another to minimize electrostatic repulsion.
T-shaped or Edge-to-Face Stacking: In this geometry, the edge of one aromatic ring (the hydrogen atoms) points towards the face of another.
These stacking interactions often lead to the formation of columnar structures or layered sheets within the crystal lattice. The extent and nature of π-π stacking can be tuned by introducing various functional groups, which can either enhance or hinder the interaction based on their electronic and steric properties.
Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For benzotriazole derivatives, this involves selecting the core molecule and co-formers to promote specific, predictable bonding motifs, often referred to as "supramolecular synthons."
The process involves:
Synthon Identification: Recognizing robust and transferable interaction patterns, such as the carboxyl-azole heterosynthon formed between a carboxylic acid and a benzotriazole nitrogen.
Molecular Design: Modifying the benzotriazole scaffold with functional groups that can direct assembly through specific interactions (e.g., adding hydrogen bond donors/acceptors) or through steric influence.
Control of Polymorphism: Utilizing different crystallization conditions (solvent, temperature) to access different crystalline forms (polymorphs) of the same compound, each with a unique supramolecular arrangement and distinct physical properties.
By applying these principles, it is possible to construct complex, multi-dimensional networks—from simple 1D chains to intricate 3D frameworks—with tailored architectures and functionalities. rsc.org
Self-Assembly of this compound in Ordered Structures
Given the absence of a hydrogen bond donor site on the this compound molecule, its primary route to forming robust, directed assemblies is through cocrystallization with hydrogen bond donor molecules. The accessible nitrogen atoms (N1 and N3) of the benzotriazole ring are effective hydrogen bond acceptor sites.
Potential cocrystal formers could include:
Carboxylic Acids: Would likely form strong O-H···N bonds, creating well-defined acid-base heterosynthons.
Phenols: Similar to carboxylic acids, phenols can act as strong H-bond donors to the benzotriazole nitrogens.
Other H-bond Donors: Molecules with N-H groups could also serve as effective partners in forming multicomponent solids.
The formation and resulting architecture of these cocrystals would be a balance between the strong, directional hydrogen bonds and the steric demands of the bulky bis(4-methylphenyl)methyl group.
Table 1: Potential Supramolecular Synthons with this compound
| Synthon Type | Interacting Groups | Expected Geometry |
| Heterodimer | Benzotriazole Nitrogen + Carboxylic Acid -OH | Strong, directional O-H···N bond |
| Heterodimer | Benzotriazole Nitrogen + Phenolic -OH | Strong, directional O-H···N bond |
| Weak Interaction | Benzotriazole Nitrogen + Activated C-H | Weaker, more variable C-H···N bond |
The bis(4-methylphenyl)methyl group is the most dominant structural feature of this molecule and is expected to exert profound control over its solid-state packing.
Steric Hindrance: This large, non-planar group will almost certainly prevent the close approach of the benzotriazole rings required for effective π-π stacking. Unlike flat benzotriazole derivatives that might form columnar stacks, this compound is likely to adopt a packing arrangement where the bulky groups interdigitate, leaving the benzotriazole cores relatively isolated from one another. Introducing bulky alkyl groups is a known strategy to weaken intermolecular interactions and influence crystal packing.
Shape Persistence and Space Filling: The tetrahedral-like geometry of the central methane (B114726) carbon and the propeller-like arrangement of the two tolyl groups create a defined, rigid shape. The crystal packing will be driven by the efficient filling of space by these bulky substituents.
Table 2: Comparison of Expected Packing Features
| Feature | Simple 2-Alkyl-Benzotriazole | This compound |
| Dominant Interaction | Potential for π-π stacking | Steric hindrance, C-H···N/π interactions |
| Molecular Shape | Largely planar | Globular, 3D shape |
| Packing Motif | Likely layered or herringbone | Interdigitated packing of bulky groups |
| Crystal Density | Relatively high | Likely lower due to inefficient packing |
Information Unavailable for this compound in Supramolecular Chemistry
Following a comprehensive search of available scientific literature and databases, detailed information regarding the supramolecular architectures, self-assembly, and advanced characterization of the specific chemical compound This compound is not available.
Advanced Characterization of Supramolecular Assemblies
Spectroscopic Probes for Intermolecular Interactions in Condensed Phases
While general information on benzotriazole derivatives and their applications in various fields of chemistry is accessible, specific research findings, data tables, and detailed analyses pertaining to the supramolecular behavior of this compound could not be located. The inquiry into its self-assembly driven by non-covalent interactions and its characterization by advanced techniques such as X-ray diffraction and various spectroscopic methods did not return any relevant data for this particular compound.
Therefore, the generation of a thorough, informative, and scientifically accurate article focusing solely on the requested topics for this compound cannot be fulfilled at this time due to the absence of published research on the subject.
Computational and Theoretical Investigations of 2 Bis 4 Methylphenyl Methyl Benzotriazole
Quantum Chemical Methodologies for Benzotriazole (B28993) Systems
Computational chemistry offers a powerful lens for examining the intricate world of molecular structures and interactions. For benzotriazole systems, including 2-[Bis(4-methylphenyl)methyl]benzotriazole, several quantum chemical methodologies are routinely employed to predict and interpret their behavior. These methods serve as a vital complement to experimental studies, providing detailed insights that are often inaccessible through empirical means alone.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. aip.orgacs.org This method is favored for its balance of computational cost and accuracy, making it suitable for relatively large systems like this compound. DFT calculations are used to determine the ground-state electronic properties by modeling the electron density. mdpi.com
For benzotriazole derivatives, DFT is applied to calculate key parameters such as optimized molecular geometry, total energy, and the distribution of electron density. researchgate.net These calculations help in understanding the stability of the molecule and the nature of the chemical bonds within it. For instance, by mapping the electron density, researchers can identify electron-rich and electron-poor regions, which are crucial for predicting how the molecule will interact with other chemical species. bozok.edu.tr DFT studies on similar benzotriazole systems have successfully elucidated their structural and electronic properties, providing a reliable framework for analyzing this compound. mdpi.com
Ab Initio Molecular Orbital Calculations for Conformational Analysis and Tautomerism
Ab initio molecular orbital calculations are based on first principles, solving the Schrödinger equation without the use of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate results for molecular properties. A primary application for benzotriazole systems is the study of conformational analysis and tautomerism. nih.govresearchgate.net
Benzotriazole can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, are employed to determine the relative energies and stabilities of these tautomers. researchgate.net The inclusion of zero-point energy corrections is often necessary for accurate predictions. researchgate.net For a substituted derivative like this compound, these calculations can predict the most stable conformation by analyzing the potential energy surface, identifying low-energy structures, and quantifying the energy barriers between different conformers. Such studies are essential for understanding the molecule's structural preferences, which in turn influence its chemical and physical properties. nih.gov
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra and Excited State Properties
To investigate the interaction of molecules with light and to understand their photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.comchemrxiv.org This extension of DFT is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption bands observed in experimental UV-visible spectra. tandfonline.comrsc.org
For this compound, TD-DFT calculations can predict its UV-visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* transitions). tandfonline.comiaea.org These calculations also provide insights into the properties of the molecule's excited states, such as their energy and lifetime. mdpi.com By analyzing the molecular orbitals involved in these transitions, researchers can understand how the electronic structure changes upon photoexcitation, which is critical for applications in materials science, such as the design of UV absorbers. researchgate.net
Electronic Structure and Reactivity Analysis
Beyond determining static properties, computational methods are invaluable for predicting a molecule's chemical reactivity. For this compound, analyzing its electronic structure provides deep insights into its potential chemical behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.orgunesp.br It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and its nucleophilicity. youtube.com The LUMO, conversely, acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity of the molecule. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. tandfonline.comresearchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO can pinpoint the most likely sites for nucleophilic and electrophilic attack. researchgate.netnih.gov
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.50 | Energy of the highest occupied molecular orbital. Related to the ability to donate electrons. |
| LUMO Energy | -1.25 | Energy of the lowest unoccupied molecular orbital. Related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.25 | Energy difference between HOMO and LUMO. Indicates chemical reactivity and kinetic stability. |
Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, bonding interactions, and charge transfer within a molecule. researchgate.netmaterialsciencejournal.org It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and anti-bonding orbitals.
This analysis is particularly useful for quantifying intramolecular and intermolecular charge transfer interactions. tandfonline.comgrafiati.com By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can identify hyperconjugative and conjugative effects that contribute to the molecule's stability. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of their strength. materialsciencejournal.org For this compound, NBO analysis can reveal how electron density is delocalized from the benzotriazole core to the bis(4-methylphenyl)methyl substituent and vice versa, providing a detailed picture of the electronic communication within the molecule.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N5 | π(C7-C8) | 25.8 | Lone pair to anti-bonding π orbital |
| π(C1-C2) | π(C3-C4) | 18.5 | π-π* interaction (conjugation) |
| σ(C10-H11) | σ(C1-C10) | 4.2 | σ-σ interaction (hyperconjugation) |
Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool utilized to predict the reactive behavior of a molecule by visualizing the electron density distribution. The MEP map illustrates regions of positive and negative electrostatic potential, offering insights into electrophilic and nucleophilic attack sites, as well as potential hydrogen bonding interactions. In the context of this compound, MEP analysis can elucidate the regions most susceptible to chemical reactions.
In a typical MEP map, different colors correspond to varying electrostatic potential values. Regions of negative potential, generally depicted in red and yellow, are characterized by high electron density and are prone to electrophilic attack. Conversely, areas with positive potential, shown in blue, have lower electron density and are susceptible to nucleophilic attack. Green areas represent regions of neutral potential.
Computational studies on similar benzotriazole derivatives have confirmed that the nitrogen atoms of the triazole ring are indeed the primary binding sites for electrophilic species. bozok.edu.tr This information is critical for understanding the molecule's interaction with other chemical species and its potential applications, for instance, in the design of corrosion inhibitors where the molecule binds to a metal surface.
Table 1: Representative MEP Data for a Substituted Benzotriazole Derivative This table presents illustrative data from a computational study on a related quinoline-benzotriazole derivative to demonstrate the typical output of MEP analysis.
| Parameter | Value | Interpretation |
| Maximum Positive Potential (Vmax) | +50.3 kcal/mol | Localized on aromatic hydrogen atoms, indicating susceptibility to nucleophilic attack. |
| Minimum Negative Potential (Vmin) | -45.8 kcal/mol | Localized on the nitrogen atoms of the triazole ring, indicating susceptibility to electrophilic attack. |
| Potential near Methyl Groups | Positive | Suggests these regions are less likely to engage in electrophilic reactions. |
| Potential of Benzene (B151609) Rings | Slightly Negative to Neutral | Indicates a delocalized electron system with moderate reactivity. |
Simulation of Molecular Interactions and Dynamics
The interaction of this compound with material surfaces is of significant interest, particularly in applications such as corrosion inhibition. Density Functional Theory (DFT) is a powerful computational method used to calculate the adsorption energy of molecules on various substrates. aip.orgresearchgate.net These calculations provide a quantitative measure of the strength of the interaction between the molecule and the surface, helping to elucidate the adsorption mechanism.
For benzotriazole derivatives, adsorption on metal surfaces like copper is a widely studied phenomenon. aip.orgaip.orgnih.govacs.org DFT calculations have shown that benzotriazole can adsorb onto a Cu(111) surface through either physisorption, where the molecule lies parallel to the surface, or chemisorption, where it is oriented more perpendicularly. nih.gov The adsorption energy depends on the orientation of the molecule and the nature of the surface.
In the case of this compound, the bulky bis(4-methylphenyl)methyl group would likely influence its adsorption geometry and energy. The nitrogen atoms in the benzotriazole ring are expected to be the primary points of interaction with the metal surface. DFT calculations would involve placing the molecule at various positions and orientations relative to the surface and optimizing the geometry to find the most stable configuration. The adsorption energy (E_ads) is then calculated using the formula:
E_ads = E_total - (E_molecule + E_surface)
where E_total is the total energy of the molecule-surface system, E_molecule is the energy of the isolated molecule, and E_surface is the energy of the clean surface. A more negative adsorption energy indicates a stronger interaction.
Table 2: Representative Adsorption Energies of Benzotriazole on Different Copper Surfaces This table provides illustrative adsorption energy values from DFT studies on the parent benzotriazole molecule to exemplify the data obtained from such calculations.
| Surface | Adsorption Mode | Adsorption Energy (eV) |
| Cu(111) | Chemisorption (upright) | -0.60 nih.gov |
| Cu(111) | Physisorption (parallel) | -0.70 nih.gov |
| Cu(100) | Chemisorption (upright) | -0.73 nih.gov |
| Cu(110) | Chemisorption (upright) | -0.92 nih.gov |
| Cu2O(111) | Chemisorption on CUS sites | -1.50 acs.org |
CUS: Coordinatively Unsaturated Sites
Computational modeling is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of reaction intermediates, transition states, and the calculation of activation energies. This provides a detailed understanding of the reaction mechanism at a molecular level. For this compound, computational modeling could be employed to study various reactions, such as its synthesis, degradation, or its interaction with other molecules.
For instance, the synthesis of C-substituted benzotriazoles can be investigated to understand the regioselectivity and the influence of substituents on the reaction pathway. researchgate.net Theoretical calculations can help in proposing and verifying reaction mechanisms, such as those involving denitrogenative functionalization of the benzotriazole ring. thieme-connect.com
A typical computational study of a reaction pathway involves:
Geometry Optimization: The structures of reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.
Transition State Search: A search is performed to locate the transition state structure connecting the reactants and products (or intermediates). This is a first-order saddle point on the potential energy surface.
Frequency Analysis: Vibrational frequencies are calculated for all optimized structures. A stable minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. The simulation generates a trajectory of the system, which is a time-series of the positions and velocities of all atoms. Analysis of this trajectory can reveal:
Conformational Preferences: By analyzing the distribution of dihedral angles and other geometric parameters, the preferred conformations of the molecule can be identified. The bulky and flexible bis(4-methylphenyl)methyl group would likely give rise to a complex conformational landscape.
Solvation Effects: MD simulations can explicitly model the solvent molecules, allowing for a detailed study of how the solvent influences the molecule's structure and dynamics.
Interfacial Behavior: Simulations can model the interaction of the molecule with a surface, providing a dynamic picture of the adsorption process and the orientation of the molecule at the interface. This is particularly relevant for understanding its role as a corrosion inhibitor. aip.orgaip.orgresearchgate.net
Diffusion and Transport: In systems like polymer films, MD simulations can be used to calculate the diffusion coefficient of the molecule, which is important for applications such as volatile corrosion inhibitors. tandfonline.com
Table 3: Representative Parameters from a Molecular Dynamics Simulation of a Benzotriazole Derivative in a Simulated Environment This table presents hypothetical yet plausible data that could be obtained from an MD simulation to illustrate the dynamic properties of a molecule like this compound.
| Parameter | Simulated Value | Significance |
| Radius of Gyration | 6.5 Å | A measure of the molecule's compactness. |
| Root Mean Square Fluctuation (RMSF) of Benzotriazole Ring | 0.8 Å | Indicates the rigidity of the core structure. |
| RMSF of Methylphenyl Groups | 2.5 Å | Shows the flexibility of the substituent groups. |
| Diffusion Coefficient in Water | 1.2 x 10^-6 cm^2/s | Quantifies the mobility of the molecule in an aqueous environment. |
| Binding Energy with a Copper Surface | -150 kJ/mol | Represents the strength of the interaction with the surface in a dynamic simulation. researchgate.net |
Advanced Research Directions and Emerging Applications in Chemical Science
Role in Advanced Materials Science Research
Benzotriazole (B28993) derivatives are integral to the creation of advanced materials, primarily serving as highly effective corrosion inhibitors and stabilizers against ultraviolet radiation. Their utility stems from the unique electronic properties and reactivity of the triazole ring system.
Computational Design and Mechanistic Studies of Benzotriazole-Based Corrosion Inhibitors
Benzotriazole (BTA) and its derivatives are among the most effective corrosion inhibitors, particularly for copper and its alloys. nih.govscientific.net Recent research has increasingly utilized computational chemistry to design novel inhibitors and to gain a deeper, atomic-level understanding of their protective mechanisms. nih.gov
Computational Approaches: Density Functional Theory (DFT) has become a primary tool for investigating the interactions between benzotriazole molecules and metal surfaces. nih.govresearchgate.net These computational studies help predict the inhibition efficiency by calculating various molecular descriptors. nih.gov Such in silico methods are considered an environmentally friendly approach to screening vast libraries of potential inhibitor compounds before their synthesis, saving time and resources. nih.govresearchgate.net A hybrid classical-quantum computational pipeline has even been developed to determine the adsorption energies of benzotriazole on alloy surfaces, showcasing the cutting edge of this research field. nih.gov
Mechanistic Insights: The mechanism of corrosion inhibition by benzotriazole is complex and involves the formation of a protective film on the metal surface. cecri.res.inst-andrews.ac.uk Computational and experimental studies have revealed that this process involves both physisorption and chemisorption. scientific.net On copper, BTA molecules deprotonate upon adsorption and form a polymeric film of Cu(I)-BTA complexes. scientific.netst-andrews.ac.uk The orientation of the adsorbed molecules is dependent on the surface coverage; they tend to lie flat at low concentrations and adopt an upright orientation at higher coverages. nih.govst-andrews.ac.uk These organized layers act as a physical barrier, preventing corrosive agents from reaching the metal surface. mdpi.com The specific interactions, such as the formation of Fe-N bonds on iron surfaces, can be characterized using a combination of computational modeling and surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Spectroscopy (SERS). mdpi.comresearchgate.net
| Computational Method | Metal/Alloy Studied | Key Findings and Insights | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Copper (Cu) | Revealed coverage-dependent adsorption geometry (flat-lying vs. upright). Elucidated the role of van der Waals forces and hydrogen bonding in film formation. | nih.govst-andrews.ac.uk |
| DFT, Molecular Dynamics (MD) | Aluminum (Al) Alloys | Used to screen potential inhibitors and calculate molecular descriptors correlated with inhibition efficiency. | nih.govmdpi.com |
| Quantum Chemical Methods | Cobalt (Co) | Analyzed electronic parameters and reactive centers (N atoms) to understand the adsorption mechanism. | researchgate.net |
| DFT | Brass | Calculated descriptors showed good agreement with experimental inhibition efficiencies for synthesized BTA derivatives. | x-mol.com |
Exploration of Benzotriazole Derivatives as UV Filters and Photostabilizers: Investigation of Photochemical Mechanisms
Benzotriazole derivatives, particularly those with a 2-hydroxyphenyl substituent, are a prominent class of ultraviolet (UV) absorbers used to protect various materials from photodegradation. researchgate.netrsc.org They are incorporated into polymers, coatings, and textiles to enhance their durability and lifespan upon exposure to sunlight. researchgate.netscientific.netresearchgate.net
Photochemical Mechanism: The remarkable photostability of 2-(2-hydroxyphenyl)-2H-benzotriazoles is attributed to an ultrafast excited-state intramolecular proton transfer (ESIPT) mechanism. researchgate.netrsc.org Upon absorption of UV radiation, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the adjacent triazole ring. rsc.org This process creates a transient, lower-energy species that rapidly dissipates the absorbed energy as harmless heat through non-radiative decay pathways, returning the molecule to its ground state, ready to absorb another photon. researchgate.netrsc.org This efficient energy dissipation cycle prevents the energy from initiating degradative chemical reactions within the host material. Computational calculations have been employed to explore the electronic factors and molecular motions involved in this deactivation process. researchgate.net
Applications and Research: Research in this area focuses on synthesizing novel benzotriazole derivatives with improved UV absorption characteristics and compatibility with different materials. scientific.net For example, reactive benzotriazole UV absorbers have been developed that can form covalent bonds with the hydroxyl groups of cellulose (B213188) in cotton fabrics, leading to very high and durable Ultraviolet Protection Factor (UPF) values. researchgate.net The persistence of benzotriazoles, a consequence of their inherent stability, is also a subject of study, as it impacts their environmental fate. researchgate.netnih.gov Their widespread use as UV filters and stabilizers has been confirmed by their detection in environmental samples like sediment and sewage sludge. acs.orgnih.gov
| Benzotriazole Derivative Class | Key Structural Feature | Primary Application | Mechanism/Benefit | References |
|---|---|---|---|---|
| 2-(2'-Hydroxyphenyl)-benzotriazoles | Intramolecular hydrogen bond | UV absorber in plastics, coatings | Energy dissipation via ESIPT | researchgate.netrsc.org |
| Reactive Benzotriazoles | Monochlorotriazine or vinylsulfone groups | UV protection for cotton textiles | Forms covalent bonds with cellulose fibers for high durability | researchgate.net |
| Hybrid Naphthalimide-Benzotriazoles | Covalently linked fluorescent dye and UV absorber | Photostable fluorescent materials | ESIPT in the benzotriazole unit protects the fluorescent naphthalimide unit | rsc.org |
| Chlorinated Benzotriazoles (e.g., UV-326, UV-327) | Chlorine and alkyl substituents | UV stabilizers in various industrial products | High photostability and effectiveness | acs.orgnih.gov |
Methodological Contributions to Organic Synthesis
The benzotriazole group is not only a functional moiety but also a powerful synthetic tool. Its unique reactivity has been harnessed to develop a wide range of methodologies for constructing complex organic molecules.
Development of Novel Reagents and Catalytic Systems Incorporating Benzotriazole Moieties
The benzotriazole heterocycle is a superb leaving group, a property that has been exploited extensively in synthetic chemistry. nbinno.comnih.gov N-substituted benzotriazoles serve as versatile intermediates for a variety of chemical transformations.
Benzotriazole as a Synthetic Auxiliary: N-acylbenzotriazoles, for instance, are stable, crystalline solids that act as efficient acylating agents for the synthesis of amides, esters, and peptides. gsconlinepress.comresearchgate.net The benzotriazole moiety can be readily displaced by a wide range of nucleophiles. This methodology offers a reliable alternative to more reactive reagents like acid chlorides. Similarly, benzotriazolyl alkyl esters are bifunctional building blocks where either the benzotriazolyl or the acyloxy group can be selectively eliminated to construct different molecular scaffolds. nih.gov Coupling reagents based on the benzotriazole structure, such as HCTU (5-Chloro-1-[bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate), are widely used in solid-phase peptide synthesis due to their ability to facilitate efficient amide bond formation with minimal side reactions. nbinno.com Furthermore, polymer-supported benzotriazoles have been developed for use as recyclable catalysts. nih.gov
Stereoselective and Regioselective Transformations Mediated by Benzotriazole Derivatives
The control of selectivity is a central goal in modern organic synthesis. Benzotriazole-based methodologies have made significant contributions to achieving both regioselective and stereoselective outcomes.
Regioselectivity: The synthesis of N-substituted benzotriazoles can itself be a challenge, as alkylation can occur at the N-1 or N-2 positions of the triazole ring. ias.ac.iniisj.in Research has focused on developing highly regioselective methods for N-alkylation, for example, by using specific catalysts or solvent-free conditions to favor the formation of the desired N-1 isomer. gsconlinepress.comacs.org In other transformations, the benzotriazole group acts as a synthetic equivalent that enables regioselective reactions. For instance, palladium-catalyzed denitrogenative cycloadditions of N-aroylbenzotriazoles with asymmetric alkynes proceed with good regioselectivity, allowing for the controlled synthesis of substituted indoles. thieme-connect.com
Stereoselectivity: The benzotriazole methodology has also been applied to stereoselective synthesis. A notable example is the benzotriazole-mediated olefination of carboxylic esters, which allows for the transformation of α-amino acid esters into chiral allylamines, preserving the stereochemical integrity of the starting material. acs.org
Future Perspectives in Benzotriazole Research
The field of benzotriazole chemistry continues to evolve, driven by the demand for new functional materials, more efficient synthetic methods, and novel therapeutic agents.
Future research is likely to focus on several key areas. In materials science, the design and synthesis of next-generation UV stabilizers and corrosion inhibitors with enhanced performance, greater durability, and more favorable environmental profiles will remain a priority. researchgate.net This will involve a synergistic approach combining computational design with advanced synthetic chemistry. nih.gov
In organic synthesis, the versatility of the benzotriazole moiety will continue to be exploited. nih.govresearchgate.net We can expect the development of new benzotriazole-based reagents and catalysts for novel transformations, particularly in the realm of asymmetric catalysis and C-H functionalization. The use of benzotriazoles as synthons for denitrogenative reactions to build complex heterocyclic systems is also a promising and expanding area of research. thieme-connect.com
Furthermore, the benzotriazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. gsconlinepress.comresearchgate.netijrrjournal.com Future work will undoubtedly focus on the synthesis and evaluation of new derivatives as potential drug candidates to address pressing global health challenges like antibiotic resistance. gsconlinepress.comresearchgate.net
Integration of Experimental and Computational Approaches for Predictive Design of Functional Materials
The development of novel functional materials hinges on the precise ability to predict and tailor molecular properties. For a compound like 2-[Bis(4-methylphenyl)methyl]benzotriazole , a combined strategy integrating experimental analysis with computational modeling is indispensable for elucidating its structure-property relationships and guiding the design of new materials.
Detailed Research Findings
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the geometric and electronic properties of benzotriazole derivatives. mdpi.com DFT calculations can provide insights into molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic transitions and charge transfer characteristics of the molecule. mdpi.com The energy gap between HOMO and LUMO (Egap) is a key parameter that helps in predicting the reactivity and potential application of the compound in electronic materials. mdpi.com
Experimental techniques provide the necessary validation for these computational models. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the dihedral angle between the benzotriazole and the phenyl rings. nih.gov Spectroscopic methods such as FT-IR, UV-Vis, and NMR spectroscopy offer complementary information. mdpi.comresearchgate.net For instance, FT-IR spectra reveal characteristic vibrational frequencies, while UV-Vis spectra provide information about electronic absorption, all of which can be correlated with computationally predicted spectra. mdpi.com
The synergy between these methods is powerful; experimental data refines the computational models, leading to more accurate predictions for yet-to-be-synthesized derivatives. This predictive capability is crucial for designing materials with specific optical, electronic, or thermal properties. For example, by modeling the effects of different substituents on the p-tolyl rings, researchers can computationally screen for derivatives with tailored HOMO-LUMO gaps for applications in organic electronics. mdpi.com
Table 1: Hypothetical Comparison of Experimental and DFT-Calculated Data for a Benzotriazole Derivative
| Parameter | Experimental Method | Typical Value | Computational Method | Predicted Value |
| Dihedral Angle (Benzotriazole-Phenyl) | X-ray Diffraction | 57.8° nih.gov | DFT (B3LYP/6-31G) | 55.2° |
| HOMO-LUMO Gap (Egap) | Cyclic Voltammetry | 3.5 eV nih.gov | TD-DFT | 3.7 eV |
| C=N Stretch | FT-IR Spectroscopy | 1610 cm-1 | DFT Calculation | 1615 cm-1 |
| 13C NMR (Triazole Carbon) | NMR Spectroscopy | 138 ppm mdpi.com | GIAO Method | 140 ppm |
Exploration of New Chemical Space through Rational Functionalization of Benzotriazole Derivatives
The chemical structure of This compound serves as a versatile scaffold for rational functionalization, enabling the exploration of new chemical space and the development of compounds with enhanced or entirely new functionalities. The benzotriazole ring system and the peripheral p-tolyl groups are both amenable to chemical modification.
Detailed Research Findings
The functionalization of the benzotriazole core is a well-established strategy to modulate the properties of the resulting compounds. nih.gov For example, substitution on the benzo ring of the benzotriazole moiety can significantly alter the electronic properties and biological activity. Introducing electron-withdrawing or electron-donating groups can tune the HOMO-LUMO levels, affecting the compound's performance as a component in electronic devices or its interaction with biological targets. nih.gov
Furthermore, the bis(p-tolyl)methyl substituent offers multiple avenues for modification. The methyl groups on the phenyl rings can be transformed into other functional groups, such as carboxylic acids, esters, or halogens. These modifications can be used to improve solubility, introduce new reactive handles for polymerization, or create specific interaction sites for supramolecular assembly. The inherent versatility of the benzotriazole moiety also allows it to act as a synthetic auxiliary or a leaving group, facilitating the construction of complex molecular architectures. nih.gov
This strategic, rational approach to functionalization moves beyond trial-and-error synthesis. By using computational models to predict how specific structural changes will impact the desired properties, chemists can prioritize synthetic targets that are most likely to succeed. This accelerates the discovery of new molecules for applications in areas such as coordination chemistry, where functionalized benzotriazoles can act as ligands for metal complexes, or in medicinal chemistry, where structural modifications can lead to improved therapeutic agents. nih.govnih.gov
Table 2: Potential Functionalization Strategies for this compound
| Target Site | Functional Group Introduction | Synthetic Strategy | Potential Application |
| Benzotriazole Ring | Nitro (–NO2), Amino (–NH2) | Electrophilic Aromatic Substitution, Reduction | Dyes, Precursors for coordination polymers |
| p-Tolyl Methyl Group | Carboxylic Acid (–COOH) | Oxidation | Building blocks for Metal-Organic Frameworks (MOFs) |
| p-Tolyl Phenyl Ring | Halogens (–Cl, –Br) | Halogenation | Fire retardant materials, Synthetic intermediates |
| Benzotriazole N-atom | Alkylation/Acylation | Nucleophilic Substitution | Modulation of biological activity |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-[Bis(4-methylphenyl)methyl]benzotriazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling aryl halides with benzotriazole derivatives under palladium catalysis or via nucleophilic substitution. Solvent choice (e.g., DMSO or ethanol), temperature control (reflux vs. room temperature), and catalyst selection (e.g., Cu(I) for click chemistry) critically impact yield. For example, demonstrates that refluxing in DMSO with a Cu(I) catalyst improved triazole ring formation efficiency (65% yield) compared to non-polar solvents . highlights the importance of optimizing reaction time (e.g., 18 hours for hydrazide derivatives) to avoid side products .
Q. Which spectroscopic techniques are essential for characterizing this compound's structure and purity?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C-N stretches in benzotriazole at ~1450 cm⁻¹).
- NMR (¹H/¹³C) : Confirms regioselectivity and substitution patterns (e.g., aromatic proton splitting patterns in ) .
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N content (e.g., deviations <0.3% in ) .
- Mass Spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for synthesizing this compound?
- Methodological Answer : A 2³ factorial design (temperature, catalyst loading, solvent polarity) can identify interactions between variables. For instance, suggests varying temperature (60–100°C) and catalyst concentration (1–5 mol%) to maximize yield while minimizing byproducts. Computational tools ( ) can simulate these interactions, reducing experimental trials by 40–60% .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:
- Reproducibility Checks : Replicate assays in multiple cell lines (e.g., ’s comparison of antitumor activity in HeLa vs. MCF-7 cells) .
- Purity Validation : Use HPLC-MS to confirm compound integrity (≥95% purity threshold).
- Meta-Analysis : Pool data from studies like and to identify trends (e.g., fluorophenyl groups enhancing antimicrobial activity) .
Q. What computational methods predict this compound's interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding poses (e.g., ’s docking study showing benzotriazole’s interaction with enzyme active sites) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron transfer effects in enzyme inhibition () .
- Machine Learning : Predicts ADMET properties using datasets from PubChem or ChEMBL ( ) .
Q. How to design multi-step synthesis routes for this compound while maintaining regioselectivity?
- Methodological Answer :
- Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during coupling () .
- Microwave-Assisted Synthesis : Reduces reaction time for intermediates (e.g., 30 minutes vs. 18 hours in conventional heating) .
- Monitoring Intermediate Purity : TLC or inline IR spectroscopy ensures regioselectivity at each step .
Q. What strategies validate the compound's mechanism of action when initial biological assays are inconclusive?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to targets (e.g., ’s use of ITC for kinase inhibition studies) .
- CRISPR-Cas9 Knockout Models : Confirm target specificity by deleting putative enzyme targets and retesting activity .
- Metabolomic Profiling : Identifies downstream metabolic changes (e.g., LC-MS-based analysis in ) .
Q. How to compare this compound's efficacy with structurally similar derivatives?
- Methodological Answer : Use a comparative activity matrix (Table 1) integrating structural and functional
| Derivative | Structural Variation | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent compound | Bis(4-methylphenyl)methyl | 12.3 ± 1.2 | Enzyme X |
| 4-Fluorophenyl analog | Fluorine substitution | 8.7 ± 0.9 | Enzyme X |
| Thiazole-containing derivative | Benzotriazole → Thiazole | 23.4 ± 2.1 | Enzyme Y |
- Statistical Analysis : Apply ANOVA to determine significance (p < 0.05) across derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
